molecular formula C5H11NO B2371236 1-Amino-3-methylbutan-2-one CAS No. 692256-83-0

1-Amino-3-methylbutan-2-one

Cat. No.: B2371236
CAS No.: 692256-83-0
M. Wt: 101.149
InChI Key: UNYDWXGETNKFSJ-UHFFFAOYSA-N
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Description

1-Amino-3-methylbutan-2-one is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) attached to a carbon chain that includes a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the reductive amination of 3-methyl-2-butanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature and pressure being carefully controlled to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. Catalytic hydrogenation of 3-methyl-2-butanone in the presence of ammonia is a commonly employed method. The use of advanced catalysts and optimized reaction conditions allows for high throughput and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Secondary alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-Amino-3-methylbutan-2-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which 1-amino-3-methylbutan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The ketone group can participate in nucleophilic addition reactions, further modulating biological pathways.

Comparison with Similar Compounds

    3-Methylbutan-2-one: Lacks the amino group, making it less reactive in certain biochemical contexts.

    2-Amino-3-methylbutane: Similar structure but lacks the ketone group, affecting its reactivity and applications.

    1-Amino-2-methylpropan-2-one: Different positioning of functional groups, leading to distinct chemical properties.

Uniqueness: 1-Amino-3-methylbutan-2-one is unique due to the presence of both an amino group and a ketone group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

IUPAC Name

1-amino-3-methylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(2)5(7)3-6/h4H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYDWXGETNKFSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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